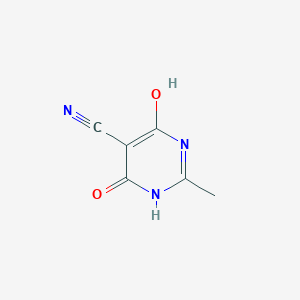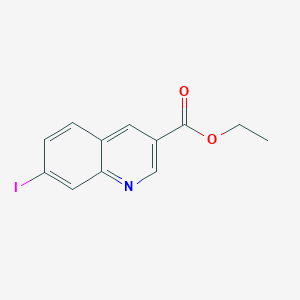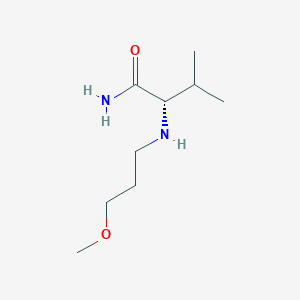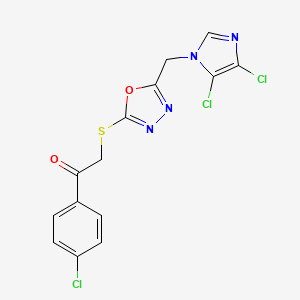
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative known for its diverse biological activities Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves the reaction of ethyl acetoacetate, urea, and substituted aldehydes under reflux conditions in the presence of a catalyst such as hydrochloric acid . The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and biological properties.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Exhibits similar biological activities but differs in its substitution pattern.
4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Known for its antiviral properties.
Uniqueness
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity. Its hydroxyl and nitrile groups contribute to its distinct chemical behavior and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H5N3O2 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H5N3O2/c1-3-8-5(10)4(2-7)6(11)9-3/h1H3,(H2,8,9,10,11) |
Clave InChI |
LLFRTAJRLRRTPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=O)N1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid, 2,2'-[ethylidenebis(thio)]bis-](/img/structure/B15244535.png)
![benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)



![[1,2,4]Triazino[2,3-a]benzimidazole](/img/structure/B15244570.png)






